N-(2-Ethoxy-5-nitrobenzyl)-N-ethylamine

Catalog No.
S11282398
CAS No.
M.F
C11H16N2O3
M. Wt
224.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(2-Ethoxy-5-nitrobenzyl)-N-ethylamine

Product Name

N-(2-Ethoxy-5-nitrobenzyl)-N-ethylamine

IUPAC Name

N-[(2-ethoxy-5-nitrophenyl)methyl]ethanamine

Molecular Formula

C11H16N2O3

Molecular Weight

224.26 g/mol

InChI

InChI=1S/C11H16N2O3/c1-3-12-8-9-7-10(13(14)15)5-6-11(9)16-4-2/h5-7,12H,3-4,8H2,1-2H3

InChI Key

HOLZGJLCSJLGPL-UHFFFAOYSA-N

Canonical SMILES

CCNCC1=C(C=CC(=C1)[N+](=O)[O-])OCC

N-(2-Ethoxy-5-nitrobenzyl)-N-ethylamine is a chemical compound notable for its unique structure, which includes an ethoxy group, a nitro substituent, and an ethylamine moiety. The compound's molecular formula is C12H16N2O3C_{12}H_{16}N_{2}O_{3} and its molecular weight is approximately 236.27 g/mol. The presence of the nitro group contributes to its reactivity, making it suitable for various

  • Reduction: The nitro group can be reduced to an amine under specific conditions, which may be utilized in synthetic pathways.
  • Oxidation: The compound can be oxidized, particularly affecting the nitro group or the ethylamine portion, leading to various derivatives.
  • Substitution Reactions: The ethylamine group can participate in nucleophilic substitution reactions, allowing for further functionalization of the molecule .

Various synthesis methods have been proposed for N-(2-Ethoxy-5-nitrobenzyl)-N-ethylamine:

  • Alkylation of Amines: This method involves the reaction of 2-ethoxy-5-nitrobenzyl chloride with N-ethylamine under basic conditions to yield the desired compound.
  • Reduction of Nitro Compounds: Starting from 2-ethoxy-5-nitrobenzaldehyde, reduction can yield the corresponding amine derivative.
  • Condensation Reactions: The compound can also be synthesized via condensation reactions involving appropriate precursors that contain both amine and nitro functionalities .

N-(2-Ethoxy-5-nitrobenzyl)-N-ethylamine has potential applications in:

  • Medicinal Chemistry: Its structural features make it a candidate for drug development, particularly in targeting specific biological pathways.
  • Chemical Research: It serves as a building block in organic synthesis for creating more complex molecules.
  • Material Science: Due to its unique properties, it may find applications in developing new materials or coatings.

Interaction studies involving N-(2-Ethoxy-5-nitrobenzyl)-N-ethylamine could focus on its binding affinity with various biological targets. Understanding these interactions could lead to insights into its potential therapeutic uses or toxicity profiles. Preliminary studies on similar compounds suggest that the nitro group plays a crucial role in mediating interactions with proteins and enzymes .

Several compounds share structural similarities with N-(2-Ethoxy-5-nitrobenzyl)-N-ethylamine. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
2-Ethoxy-N-methylethanamineEthoxy and methyl groupsMore basic due to additional methyl group
4-NitrophenethylaminePhenyl ring with a nitro groupLacks the ethoxy substituent
N,N-DiethylaminobenzaldehydeEthyl groups on nitrogenContains an aldehyde functionality
2-Ethoxy-N,N-dimethylethanamineDimethyl substitution on nitrogenIncreased steric hindrance

The uniqueness of N-(2-Ethoxy-5-nitrobenzyl)-N-ethylamine lies in its combination of an ethoxy group and a nitrobenzyl structure, which may confer distinct reactivity and biological properties compared to other similar compounds.

XLogP3

1.8

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

224.11609238 g/mol

Monoisotopic Mass

224.11609238 g/mol

Heavy Atom Count

16

Dates

Last modified: 08-09-2024

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